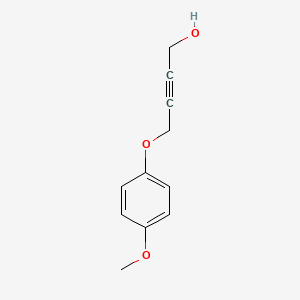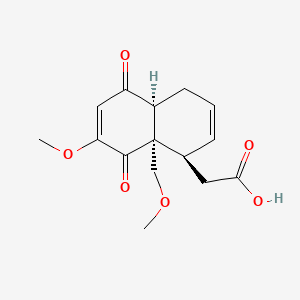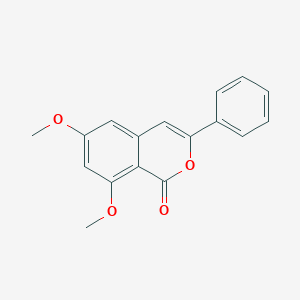
6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides . This compound is characterized by its benzopyran skeleton with methoxy and phenyl substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one can be achieved through several synthetic routes. One common method involves the use of phenylmagnesium bromide in a Michael addition reaction followed by dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . Another approach involves the nucleophilic substitution reaction of 6-bromo-1H-phenalen-1-one with sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and phenylmagnesium bromide are commonly employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran compounds.
Wissenschaftliche Forschungsanwendungen
6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxyflavanone: A flavanone with a similar benzopyran skeleton but with a single methoxy group.
7-Methoxy-2-phenyl-1-benzopyran-4-one: Another flavonoid with a methoxy group and a phenyl substituent.
3,7-Dimethoxy-2-phenyl-1-benzopyran-4-one: A compound with two methoxy groups and a phenyl substituent.
Uniqueness
6,8-Dimethoxy-3-phenyl-1H-2-benzopyran-1-one is unique due to its specific substitution pattern on the benzopyran ring. The presence of methoxy groups at positions 6 and 8, along with a phenyl group at position 3, distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
109480-70-8 |
|---|---|
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
6,8-dimethoxy-3-phenylisochromen-1-one |
InChI |
InChI=1S/C17H14O4/c1-19-13-8-12-9-14(11-6-4-3-5-7-11)21-17(18)16(12)15(10-13)20-2/h3-10H,1-2H3 |
InChI-Schlüssel |
KIZKMSNLGKOFTM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)C=C(OC2=O)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene](/img/structure/B14326414.png)
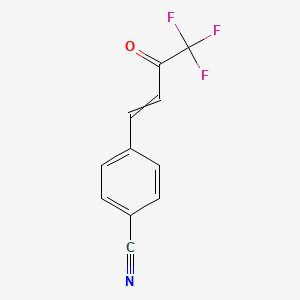
![5,6-Dibromo-3-chloro-3-fluoro-2-thiabicyclo[2.2.1]heptane](/img/structure/B14326435.png)
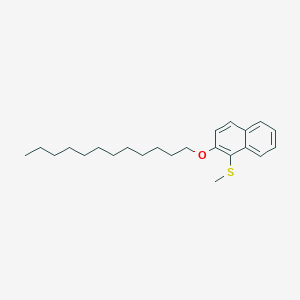
![1-[(Propan-2-yl)oxy]but-2-ene](/img/structure/B14326445.png)
![13-chloro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B14326447.png)
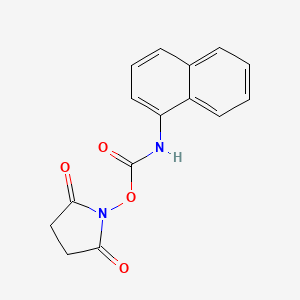

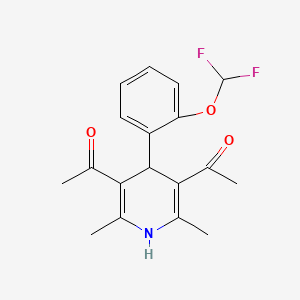
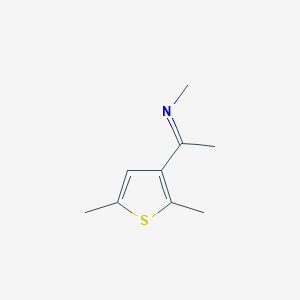
![5,9-Diaza-1-azoniabicyclo[7.3.1]tridec-1(13)-ene, 5-methyl-](/img/structure/B14326476.png)
